Amylin, human, free acid is a peptide hormone co-secreted with insulin from the pancreatic beta cells. It plays a crucial role in glucose metabolism and regulation of appetite. Amylin is composed of 37 amino acids and is structurally similar to calcitonin, another peptide hormone. It functions to slow gastric emptying, promote satiety, and inhibit glucagon secretion, which collectively helps to maintain blood glucose levels.
Amylin is synthesized in the pancreatic islets of Langerhans, specifically in the beta cells. It is released into the bloodstream alongside insulin in response to food intake, particularly after meals rich in carbohydrates.
Amylin belongs to a class of hormones known as neuroendocrine peptides. It is categorized under the family of calcitonin gene-related peptides and shares structural similarities with other peptides in this family.
The synthesis of human amylin can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology.
Both methods require careful optimization of conditions such as temperature, pH, and reaction times to ensure high yield and purity of the final product. Analytical techniques like high-performance liquid chromatography and mass spectrometry are often employed to confirm the identity and purity of synthesized amylin.
Human amylin consists of 37 amino acids arranged in a specific sequence that contributes to its biological activity. The structure can be described as follows:
The molecular weight of human amylin is approximately 4,200 Daltons. Its sequence includes several hydrophobic residues that facilitate aggregation under certain conditions, leading to amyloid fibril formation associated with diabetes complications.
Amylin undergoes several chemical reactions that are essential for its function:
These reactions can be studied using techniques such as circular dichroism spectroscopy for secondary structure analysis and fluorescence microscopy for observing fibril formation.
Amylin exerts its effects through several mechanisms:
Studies have shown that administration of amylin analogs can improve glycemic control in patients with type 2 diabetes by mimicking these physiological actions.
Relevant data indicate that amylin's stability can be affected by factors such as concentration and presence of other solutes.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: